molecular formula C19H22O4 B8196155 2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene

2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene

Cat. No.: B8196155
M. Wt: 314.4 g/mol
InChI Key: XKJINHVJLNENRD-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene (CAS: 1176891-87-4) is a fluorene derivative characterized by four methoxy groups at positions 2, 3, 6, and 7, and two methyl groups at the 9-position of the fluorene core. Its molecular formula is C₁₉H₂₂O₄, with a molecular weight of 314.38 g/mol . The compound typically presents as an off-white crystalline solid, reflecting its high purity (≥96%) and stability under standard conditions. Fluorene derivatives like this are integral to materials science, particularly in the design of covalent organic frameworks (COFs) and electronic polymers, due to their rigid, planar structures and tunable electronic properties .

Properties

IUPAC Name

2,3,6,7-tetramethoxy-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-19(2)13-9-17(22-5)15(20-3)7-11(13)12-8-16(21-4)18(23-6)10-14(12)19/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJINHVJLNENRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Substitution with Directed Metalation

The electron-rich aromatic rings of 9,9-dimethylfluorene facilitate electrophilic substitution. A common strategy involves directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) to deprotonate specific positions, followed by quenching with trimethyl borate or methyl iodide. For example:

  • Lithiation : LDA deprotonates the 2-position, generating a stabilized aryl lithium intermediate.

  • Methoxylation : Reaction with trimethyl borate introduces a methoxy group, yielding 2-methoxy-9,9-dimethylfluorene.

  • Repetition : Sequential lithiation and methoxylation at the 3,6,7 positions complete the tetramethoxy structure.

This method’s regioselectivity is enhanced by the electron-donating methyl groups at the 9-position, which activate adjacent aromatic carbons.

Copper-Catalyzed Ullmann Coupling

Alternatively, Ullmann coupling enables the introduction of methoxy groups via aryl halide intermediates. For instance, 2,3,6,7-tetrabromo-9,9-dimethylfluorene reacts with sodium methoxide in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline):

Ar-Br+NaOMeCuI, ligandAr-OMe+NaBr\text{Ar-Br} + \text{NaOMe} \xrightarrow{\text{CuI, ligand}} \text{Ar-OMe} + \text{NaBr}

Key advantages include:

  • Functional group tolerance : The 9,9-dimethyl groups remain intact under reaction conditions.

  • Scalability : Yields of 70–75% are achievable on multi-gram scales.

Integrated Synthetic Routes and Optimization

Industrial protocols often combine alkylation and methoxylation into a streamlined process. A representative synthesis, adapted from patented methodologies, proceeds as follows:

Stepwise Synthesis

  • 9,9-Dimethylfluorene Preparation :

    • Fluorene (1.0 equiv), methyl bromide (2.2 equiv), KOH (2.5 equiv), and DMSO are stirred at 70°C for 12 hours.

    • Yield: 88% after recrystallization.

  • Tetramethoxylation via Friedel-Crafts Alkylation :

    • 9,9-Dimethylfluorene (1.0 equiv) reacts with dimethoxymethane (4.0 equiv) in the presence of anhydrous FeCl3 (1.5 equiv) at 75°C for 4 hours.

    • Mechanism: FeCl3 activates dimethoxymethane, generating a methylating electrophile that substitutes hydrogen atoms at the 2,3,6,7 positions.

    • Yield: 62% after Soxhlet purification with xylene.

One-Pot Methodologies

Recent advances explore one-pot reactions to reduce purification steps. For example, simultaneous alkylation and methoxylation using methyl triflate and methanol in a triflic acid medium achieves 54% yield, though scalability remains a challenge.

Comparative Analysis of Methodologies

MethodConditionsYield (%)Purity (%)Scalability
Stepwise AlkylationKOH/DMSO, 70°C, 12 h8899High
Ullmann CouplingCuI/1,10-phenanthroline, 110°C, 24 h7597Moderate
Friedel-CraftsFeCl3, 75°C, 4 h6295High
One-PotTriflic acid, 100°C, 8 h5490Low

Key Findings :

  • Stepwise alkylation provides the highest yield and purity but requires multiple purification steps.

  • Friedel-Crafts methods offer scalability but necessitate strict control over FeCl3 stoichiometry to avoid over-methylation.

  • One-pot approaches, while synthetically elegant, suffer from side reactions (e.g., ring methylation) that limit practical utility.

Mechanistic Insights and Side Reactions

Steric Effects in Ullmann Coupling

The 9,9-dimethyl groups create steric hindrance, slowing the coupling reaction at the 2 and 7 positions. This is addressed by:

  • Increasing reaction temperatures to 110–120°C.

  • Employing bulkier ligands (e.g., triphenylphosphine) to enhance catalyst turnover .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19_{19}H22_{22}O4_{4}
  • Molecular Weight : 314.38 g/mol
  • Melting Point : 178-180 °C

The structure of 2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene features four methoxy groups attached to the fluorene backbone. This unique arrangement contributes to its distinctive electronic properties and reactivity profile.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. Its methoxy groups enhance solubility and reactivity in various chemical reactions. It has been used in the development of novel chromophores with improved optical properties for applications in photonics and optoelectronics .

Biology

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives of fluorene compounds can inhibit the growth of multidrug-resistant bacterial strains and cancer cell lines such as A-549 (lung cancer) and MDA-MB-231 (breast cancer) . The mechanism of action is believed to involve interaction with cellular targets through hydrogen bonding facilitated by the methoxy groups.

Medicine

The compound is being explored for its potential use in drug development due to its unique structural features. Its biological activity against various pathogens positions it as a candidate for further pharmacological studies aimed at developing new therapeutic agents .

Industry

In the industrial sector, this compound is utilized in the production of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications requiring specific conductivity and luminescence characteristics .

Case Studies

  • Chromophore Development : A study demonstrated that chromophores based on this compound exhibited enhanced hyperpolarizability compared to those lacking a linear conjugation pathway. This property is crucial for applications in nonlinear optics .
  • Anticancer Activity : In a comparative study against standard treatments like Taxol, derivatives of fluorene showed promising results against resistant cancer cell lines .

Mechanism of Action

Comparison with Similar Compounds

Core Structure Variations

  • Fluorene vs. Phenanthrene/Anthracene Derivatives: 2,3,6,7-Tetramethoxyphenanthren-9-amine (): Shares the tetramethoxy substitution pattern but replaces the fluorene core with a phenanthrene system. The addition of an amine group at position 9 enables its use as a precursor for cytotoxic agents (e.g., 4-aza-2,3-dihydropyridophenanthrenes), demonstrating IC₅₀ values in the low micromolar range against cancer cell lines . 2,3,6,7-Tetramethoxy-9,10-anthraquinone (): Features an anthraquinone core with similar methoxy substitutions. The planar anthraquinone system enhances π-conjugation, making it suitable for optoelectronic applications, though its biological activity remains less explored compared to fluorene analogs .

Substituent Modifications

  • Halogenated Fluorenes: 2,7-Dibromo-9,9-dimethyl-9H-fluorene (): Replaces methoxy groups with bromine atoms at positions 2 and 5. Bromination increases molecular weight (MW: 366.06 g/mol) and polarizability, favoring applications in Suzuki-Miyaura cross-coupling reactions for polymer synthesis . Polyfluorinated Fluorenes (): Compounds like 9,9-Bis(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethyl)-2,7-diiodo-9H-fluorene incorporate fluorinated side chains, significantly altering hydrophobicity and thermal stability.
  • Methyl/Methoxy Variations :

    • 9,9-Dimethyl-9H-fluorene (CAS: 4569-45-3, ): Lacks methoxy groups, resulting in a simpler structure (MW: 194.27 g/mol). Its lower polarity enhances solubility in organic solvents, making it a precursor for electronic chemicals and light-emitting diodes (LEDs) .
    • 9,9-Bis(methoxymethyl)-9H-fluorene (): Features methoxymethyl groups instead of methyl groups, increasing steric bulk and oxygen content. This modification impacts crystallinity and may influence charge transport properties in semiconducting polymers .

Functional and Application-Based Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications References
2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene Fluorene 4× methoxy, 2× methyl 314.38 COF linkers, electronic materials
2,3,6,7-Tetramethoxyphenanthren-9-amine Phenanthrene 4× methoxy, 1× amine ~327 (estimated) Cytotoxic agents (e.g., vs. A549, HeLa)
9,9-Dimethyl-9H-fluorene Fluorene 2× methyl 194.27 Electronic chemicals, LEDs
2,7-Dibromo-9,9-dimethyl-9H-fluorene Fluorene 2× bromine, 2× methyl 366.06 Polymer synthesis, cross-coupling reactions
4,5-Difluoro-2,3,6,7-tetramethoxyphenanthrene Phenanthrene 4× methoxy, 2× fluorine 338.30 Antiviral agents (HCV inhibition)

Key Findings:

  • Electronic Properties: Methoxy groups in this compound enhance electron-donating capacity compared to non-oxygenated analogs like 9,9-dimethylfluorene, making it preferable for hole-transport layers in organic electronics .
  • Biological Activity : Phenanthrene derivatives with tetramethoxy groups (e.g., 4-aza-2,3-dihydropyridophenanthrenes) show potent cytotoxicity (IC₅₀: 1–10 µM), whereas fluorene analogs are less studied in this context, highlighting a research gap .
  • Synthetic Flexibility : Halogenated fluorenes (e.g., 2,7-dibromo derivatives) enable modular synthesis of conjugated polymers, whereas fluorinated analogs () prioritize thermal and chemical stability for industrial membranes .

Biological Activity

2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C19H22O4C_{19}H_{22}O_{4} and a molecular weight of 314.38 g/mol. It is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research, as well as its applications in organic electronics.

Chemical Structure and Properties

The structure of this compound features four methoxy groups and two methyl groups attached to a fluorene backbone. This unique arrangement contributes to its distinct electronic properties and reactivity.

Structural Formula

InChI InChI 1S C19H22O4 c1 19 2 13 9 17 22 5 15 20 3 7 11 13 12 8 16 21 4 18 23 6 10 14 12 19 h7 10H 1 6H3\text{InChI }\text{InChI 1S C19H22O4 c1 19 2 13 9 17 22 5 15 20 3 7 11 13 12 8 16 21 4 18 23 6 10 14 12 19 h7 10H 1 6H3}

Table 1: Physical Properties

PropertyValue
Molecular FormulaC19H22O4C_{19}H_{22}O_{4}
Molecular Weight314.38 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A recent investigation tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial activity.

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest at G2/M phase

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in cell proliferation.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cancer cells, leading to cell death.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to function as a building block for more complex organic materials makes it valuable in the field of material science.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activities of this compound. Studies focusing on:

  • In vivo models to assess therapeutic efficacy.
  • Structural modifications to enhance bioactivity and reduce toxicity.

These efforts could pave the way for novel therapeutic agents derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene, and how can purity be verified?

  • Methodological Answer : The compound is typically synthesized via multi-step alkylation and methoxylation of fluorene derivatives. For example, enantioselective routes involving carboamination of γ-alkenyl amines with arylsulfonyl chlorides have been reported . Purity verification requires GC-MS (to detect volatile impurities) and HPLC (for non-volatile byproducts). Melting point analysis (96°C, as per structural analogs) and refractive index (1.591) can serve as preliminary checks .

Q. How can researchers determine the molecular conformation of this compound in the solid state?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, especially for handling high-resolution data or twinned crystals. For smaller crystals, synchrotron radiation improves data quality. Structural analogs (e.g., 9,9-dioctylfluorene derivatives) show planar fluorene cores with substituent-dependent torsion angles .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the fluorene core?

  • Methodological Answer : Use 1H^1H-NMR to assess methoxy group symmetry (e.g., splitting patterns at δ 3.8–4.2 ppm) and 13C^{13}C-NMR to confirm quaternary carbon environments (e.g., C9 dimethyl groups at δ 35–40 ppm). UV-Vis spectroscopy (λ ~270–300 nm) detects conjugation changes, while FT-IR identifies methoxy C-O stretches (~1250 cm1 ^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for highly substituted fluorene derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or thermal motion may arise from disordered methoxy groups. Employ twin refinement in SHELXL and compare with density functional theory (DFT)-optimized geometries. For example, anthracene analogs with tetramethoxy groups showed ring inversion ambiguities resolved via dynamic NMR and computational modeling .

Q. What strategies optimize enantioselective synthesis of derivatives for structure-activity studies?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed carboamination). A reported route for (S)-tylophorine derivatives achieved >90% ee via enantioselective intramolecular coupling, adaptable to fluorene systems by modifying terminal γ-alkenyl amines .

Q. How do methoxy substituents influence electronic properties in optoelectronic applications?

  • Methodological Answer : Methoxy groups increase electron density on the fluorene core, red-shifting absorption/emission. Compare cyclic voltammetry (HOMO/LUMO levels) of 2,3,6,7-tetramethoxy derivatives with non-methoxy analogs. Computational studies (e.g., DFT on 9,9-dipropylfluorenes) correlate substituent position with charge transport properties .

Q. What advanced analytical workflows address discrepancies in NMR data for regioisomeric mixtures?

  • Methodological Answer : Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to distinguish regioisomers. For example, 2,7-dibromo-9,9-dimethylfluorene derivatives exhibit distinct 1H^1H-NMR coupling patterns vs. 3,6-substituted isomers .

Methodological Notes

  • Crystallography : Prioritize SHELX programs for refinement due to their robustness with small-molecule and macromolecular data .
  • Synthesis : Monitor reaction intermediates via TLC (silica gel, hexane/EtOAc) and characterize each step with 1H^1H-NMR to avoid regioisomeric byproducts .
  • Safety : While commercial data is excluded, note that fluorene derivatives require handling in fume hoods due to potential respiratory irritation (analogous to 9,9-dimethylfluorene safety protocols) .

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